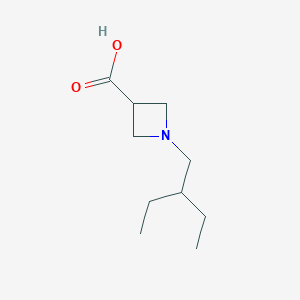
1-(2-乙基丁基)氮杂环丁烷-3-羧酸
描述
1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethylbutyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylbutyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1-(2-乙基丁基)氮杂环丁烷-3-羧酸应用的综合分析
1-(2-乙基丁基)氮杂环丁烷-3-羧酸是一种在各种科学研究领域具有潜在应用的化合物。以下是其在六个不同领域独特应用的详细分析:
制药研究与开发: 1-(2-乙基丁基)氮杂环丁烷-3-羧酸的结构独特性使其成为合成药物的宝贵化合物。其氮杂环丁烷环,一个四元含氮环,由于其与脯氨酸的相似性而特别引人注目,脯氨酸是参与蛋白质合成的氨基酸。 这种相似性允许创建肽模拟物,这可能导致开发具有提高的稳定性和生物利用度的新的治疗剂 .
先进的药物递送系统: 药物递送系统的创新通常涉及改变活性药物成分的分子结构以提高其递送和功效。 1-(2-乙基丁基)氮杂环丁烷-3-羧酸中的羧酸基团提供了一个锚点,用于创建可以改善药物溶解度和渗透性的前药或缀合物,这可能导致更具针对性和更有效的治疗方法 .
蛋白质组学和肽研究: 该化合物模拟天然氨基酸的能力使其成为蛋白质组学研究中至关重要的组成部分。它可用于合成肽和蛋白质的类似物,有助于研究蛋白质结构、功能和相互作用。 这项研究对理解疾病机制和开发诊断工具具有重要意义 .
农药合成: 包括 1-(2-乙基丁基)氮杂环丁烷-3-羧酸在内的氮杂环丁烷衍生物也在农药行业中得到探索。 它们可用于创建具有潜在杀虫剂或除草剂的新型化合物,有助于开发更有效、更环保的农业化学品 .
材料科学: 在材料科学中,该化合物的独特结构可用于合成具有特定性质的聚合物。 例如,将氮杂环丁烷环掺入聚合物链中会导致具有增强机械强度或热稳定性的材料,这些特性对于各种工业应用是理想的 .
生物探针和标记: 1-(2-乙基丁基)氮杂环丁烷-3-羧酸的氮杂环丁烷环系统可以作为设计生物探针和标记的支架。 这些分子可以标记上荧光基团或其他可检测部分,使研究人员能够实时、高特异性地跟踪生物过程 .
生化分析
Biochemical Properties
1-(2-Ethylbutyl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme prolyl-tRNA synthetase, where 1-(2-Ethylbutyl)azetidine-3-carboxylic acid acts as a competitive inhibitor. This interaction disrupts the normal function of prolyl-tRNA synthetase, leading to alterations in protein synthesis. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to bind to certain transport proteins, affecting their ability to transport amino acids across cell membranes .
Cellular Effects
The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involving the mTOR pathway. By inhibiting the mTOR pathway, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can reduce cell proliferation and induce autophagy. Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB. These changes in gene expression can lead to alterations in cellular metabolism, including reduced glycolysis and increased oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of prolyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis and can lead to the accumulation of misfolded proteins. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can act as an allosteric modulator of certain receptors, altering their conformation and activity. These binding interactions and enzyme inhibitions contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over several weeks. Long-term exposure to 1-(2-Ethylbutyl)azetidine-3-carboxylic acid has been shown to result in sustained inhibition of cell proliferation and induction of autophagy. Prolonged exposure can also lead to cellular stress and apoptosis, particularly in rapidly dividing cells .
Dosage Effects in Animal Models
The effects of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities. These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-(2-Ethylbutyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted via the kidneys. Additionally, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can influence metabolic flux by altering the levels of key metabolites involved in amino acid and nucleotide synthesis .
Transport and Distribution
Within cells and tissues, 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is transported and distributed through various mechanisms. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. The compound also binds to plasma proteins, which facilitates its distribution throughout the body. This binding can influence the compound’s bioavailability and half-life, affecting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the endoplasmic reticulum and mitochondria, where it influences protein folding and cellular respiration, respectively. Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid .
属性
IUPAC Name |
1-(2-ethylbutyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGBJRVWVSSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















